Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate
Description
Significance of Pyrimidine (B1678525) Heterocycles in Medicinal and Materials Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the structural basis for the nucleobases uracil, thymine, and cytosine in DNA and RNA. nih.govekb.eg This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds. ekb.egmdpi.com
In the realm of medicine, pyrimidine derivatives have been developed into a vast range of therapeutic agents. nih.gov Their applications span numerous disease areas, including:
Anticancer agents: Many chemotherapy drugs, such as 5-fluorouracil (B62378) and pemetrexed, are pyrimidine analogs that interfere with nucleic acid synthesis in cancer cells. ekb.eg
Antiviral compounds: Drugs like zidovudine (B1683550) (AZT) are nucleoside analogs containing a modified pyrimidine base that inhibit viral replication, notably in the treatment of HIV. nih.gov
Antimicrobial agents: The sulfonamide antibiotics, including sulfadiazine, incorporate a pyrimidine ring and are effective against a variety of bacterial infections. nih.gov
Beyond their medicinal applications, pyrimidine heterocycles are also finding use in materials science. Their unique electronic properties have led to their incorporation into fluorescent zinc detectors and as components of organic light-emitting diodes (OLEDs).
Overview of Cyanoacetate (B8463686) Derivatives in Organic Synthesis
Cyanoacetate derivatives, such as ethyl cyanoacetate, are highly versatile reagents in organic synthesis. wikipedia.org Their utility stems from the presence of multiple reactive sites within a relatively simple structure. The key feature is an "active" methylene (B1212753) group (—CH₂—) positioned between two electron-withdrawing groups: a nitrile (—C≡N) and a carbonyl group (C=O). wikipedia.org
This structural arrangement renders the methylene protons acidic, facilitating their removal by a base to form a stable carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of more complex molecules. wikipedia.orgchemicalbook.com Notable reactions involving cyanoacetate derivatives include:
Knoevenagel Condensation: The reaction of the cyanoacetate carbanion with aldehydes and ketones to form α,β-unsaturated compounds. wikipedia.orgchemicalbook.com
Michael Addition: The addition of the carbanion to α,β-unsaturated carbonyl compounds. wikipedia.org
Synthesis of Heterocycles: Cyanoacetates are crucial starting materials for the synthesis of a wide range of heterocyclic systems, including pyridines, pyrimidines, and coumarins, through reactions with various dinucleophiles. iau.irresearchgate.netfayoum.edu.eg
The combination of a nitrile and an ester group provides multiple avenues for further chemical transformations, making cyanoacetate derivatives indispensable building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net
Structural Context of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate within the broader class of Pyrimidine-Substituted Acetates
This compound, with the CAS number 65364-63-8, is a specific example of a pyrimidine-substituted acetate (B1210297). bldpharm.comambeed.com Its structure is characterized by an ethyl acetate backbone where one of the α-hydrogens is replaced by a pyrimidine ring and the other by a cyano group.
Structural Features:
| Feature | Description |
| Pyrimidine Ring | A six-membered aromatic heterocycle attached at its 2-position to the α-carbon of the acetate moiety. |
| Cyano Group | A —C≡N group also attached to the α-carbon. |
| Ethyl Acetate Moiety | A —CH(CN)COOCH₂CH₃ functional group. |
The direct attachment of the electron-withdrawing pyrimidine ring and the cyano group to the same carbon atom significantly influences the molecule's electronic properties and reactivity. This α-carbon is a quaternary center, and the molecule combines the chemical functionalities of a pyrimidine, a nitrile, and an ester.
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine precursor with an ethyl cyanoacetate derivative. A plausible synthetic route could be the nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloropyrimidine) with the carbanion of ethyl cyanoacetate. This type of reaction is a common strategy for creating C-C bonds with heterocyclic systems.
The presence of the pyrimidine ring, a known pharmacophore, suggests that this compound could be a valuable intermediate in the synthesis of novel, biologically active molecules. The cyano and ester groups offer handles for further chemical modification, allowing for the construction of a library of related compounds for drug discovery screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-cyano-2-pyrimidin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJSVUMDOTFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556853 | |
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65364-63-8 | |
| Record name | Ethyl cyano(pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80556853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Cyano 2 Pyrimidin 2 Yl Acetate and Its Analogs
Direct C-Alkylation and C-Arylation Approaches
Direct methods involving the formation of a carbon-carbon bond at the second position of the pyrimidine (B1678525) ring are a primary strategy for synthesizing the target compound. These approaches typically involve the reaction of a pyrimidine electrophile with a nucleophilic form of ethyl cyanoacetate (B8463686).
Utilizing Pyrimidine Halides and Ethyl Cyanoacetate
The synthesis can be achieved through a direct nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent reactivity of halopyrimidines, particularly those with a halogen at the C2 position, which are activated towards nucleophilic attack. researchgate.net The reaction mechanism involves the generation of a carbanion from ethyl cyanoacetate, which then acts as the nucleophile.
The process begins with the deprotonation of the α-carbon of ethyl cyanoacetate using a suitable base. Strong bases such as sodium hydride (NaH) are effective for this purpose, quantitatively generating the corresponding enolate. patsnap.com This highly nucleophilic enolate is then reacted with a 2-halopyrimidine, such as 2-chloropyrimidine (B141910). The electron-withdrawing nature of the ring nitrogens in 2-chloropyrimidine makes the C2 position electron-deficient and thus susceptible to attack by the ethyl cyanoacetate enolate. researchgate.net The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the halide ion to yield the final product, Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate. While some nucleophilic substitution reactions on chloropyrimidines using cyanide have led to unexpected products, the principle of using carbon-based nucleophiles remains a valid synthetic strategy. rsc.org
Table 1: Key Components for SNAr Synthesis
| Role | Compound | Rationale |
| Electrophile | 2-Chloropyrimidine | Activated C2 position for nucleophilic attack. researchgate.net |
| Nucleophile Precursor | Ethyl Cyanoacetate | Active methylene (B1212753) compound for carbanion formation. patsnap.com |
| Base | Sodium Hydride (NaH) | Strong base to deprotonate ethyl cyanoacetate. patsnap.com |
| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent to facilitate the reaction. patsnap.com |
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-C bonds, including the α-arylation of nitriles and related compounds. chu-lab.orgberkeley.edu This approach can be adapted for the synthesis of this compound by coupling a 2-halopyrimidine with ethyl cyanoacetate. This reaction, a variation of the Buchwald-Hartwig amination, extends to carbon nucleophiles. chu-lab.orgorganic-chemistry.org
The catalytic cycle typically involves the oxidative addition of the 2-halopyrimidine to a Palladium(0) complex. Subsequently, the resulting arylpalladium(II) halide complex reacts with the enolate of ethyl cyanoacetate (formed by the action of a base). The final step is reductive elimination from the arylpalladium(II) cyanoalkyl complex, which forms the desired product and regenerates the Palladium(0) catalyst. berkeley.eduorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like BINAP and XPhos often providing high yields. organic-chemistry.orgnih.gov This method offers a broad substrate scope and tolerance for various functional groups. chu-lab.org
Table 2: Typical Conditions for Palladium-Catalyzed α-Arylation of Ethyl Cyanoacetate
| Component | Example | Purpose |
| Catalyst Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of Pd(0) catalyst. nih.gov |
| Ligand | XPhos, BINAP | Stabilizes the palladium center and facilitates reductive elimination. organic-chemistry.orgnih.gov |
| Base | NaH, NaOtBu (Sodium tert-butoxide) | Generates the nucleophilic enolate from ethyl cyanoacetate. chu-lab.org |
| Aryl Halide | 2-Bromopyrimidine, 2-Chloropyrimidine | The electrophilic coupling partner. chu-lab.org |
| Solvent | Toluene (B28343), Dioxane | Anhydrous, non-protic solvent. organic-chemistry.org |
Condensation Reactions Involving Pyrimidine Derivatives and Activated Methylene Compounds
Condensation reactions provide an alternative route, building the molecular framework by forming a new carbon-carbon double or single bond adjacent to the pyrimidine ring.
Knoevenagel Condensation Strategies
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org In the context of synthesizing analogs of the target compound, this strategy would involve the reaction of a pyrimidine-2-carboxaldehyde with an active methylene compound like ethyl cyanoacetate. wikipedia.org
The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or its salt, which facilitates the deprotonation of the active methylene compound. wikipedia.org The resulting carbanion then attacks the carbonyl carbon of the pyrimidine-2-carboxaldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated product, specifically ethyl 2-cyano-3-(pyrimidin-2-yl)acrylate. This unsaturated analog could be a target molecule in itself or serve as an intermediate, which could then be reduced to the saturated target compound via hydrogenation or a conjugate reduction method. Various catalysts, including triphenylphosphine, have been shown to be effective under mild, solvent-free conditions. organic-chemistry.org
Table 3: Catalysts for Knoevenagel Condensation with Ethyl Cyanoacetate
| Catalyst | Conditions | Advantage |
| Piperidine (B6355638) | Ethanol (B145695), Reflux | Classic, widely used weak base catalyst. wikipedia.org |
| MgO | CH₃CN, Room Temp | Heterogeneous, easily recoverable catalyst. researchgate.net |
| Triphenylphosphine | Solvent-free, Microwave | Mild conditions, high stereoselectivity for (E)-isomer. organic-chemistry.org |
| DIPEAc | 70 °C | High yields, short reaction times. scielo.org.mx |
Michael Addition Pathways
The Michael addition, or conjugate 1,4-addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing systems (known as Michael acceptors). wikipedia.org To synthesize this compound via this pathway, one would require a pyrimidine-based Michael acceptor.
A plausible substrate for this reaction is 2-vinylpyrimidine. The enolate of ethyl cyanoacetate, acting as the Michael donor, would add to the β-carbon of the vinyl group, which is activated by the electron-withdrawing pyrimidine ring. wikipedia.org Research on the conjugate addition of nucleophiles to vinylpyridines demonstrates the viability of this approach for analogous systems. nsf.gov The reaction is typically promoted by a base to generate the nucleophilic enolate. This method directly forms the desired carbon skeleton, providing a convergent route to the target molecule.
Green Chemistry Principles in the Synthesis of Pyrimidine Derivatives
The application of green chemistry principles to the synthesis of pyrimidines and their derivatives is an area of significant research, aiming to reduce environmental impact and improve efficiency. These principles can be applied to the various synthetic routes for this compound. Traditional methods often rely on hazardous solvents and toxic reagents, but greener alternatives have been developed. researchgate.net
Key green chemistry strategies include:
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times and often increase product yields.
Solventless Approaches: Performing reactions without a solvent ("grindstone chemistry") minimizes waste and simplifies purification.
Use of Green Catalysts: Employing reusable, non-toxic, or biodegradable catalysts improves the sustainability of the process.
Multicomponent Reactions (MCRs): Designing syntheses where multiple starting materials react in a single pot to form the product increases efficiency and reduces waste from intermediate purification steps.
Ultrasonic Synthesis: Sonication can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones.
These methods offer higher yields, reduced environmental impact, and economic benefits by shortening reaction times and simplifying workup procedures. researchgate.net
Table 4: Green Chemistry Approaches in Pyrimidine Synthesis
| Technique | Principle | Advantages |
| Microwave-Assisted Synthesis | Alternative energy source for rapid heating. | Faster reactions, higher yields, cleaner products. |
| Ultrasound-Assisted Synthesis | Acoustic cavitation to enhance reactivity. | Shorter reaction times, improved yields. |
| Solvent-Free Reactions | Reactants are mixed directly without a medium. | Reduced waste, simplified workup, cost-effective. |
| Multicomponent Reactions | One-pot synthesis from three or more reactants. | High atom economy, operational simplicity, reduced waste. |
| Green Solvents/Catalysts | Use of water, ionic liquids, or recyclable catalysts. | Lower toxicity, reduced environmental impact, sustainability. |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and purities compared to conventional heating methods. nih.gov This technology is particularly advantageous for the synthesis of heterocyclic compounds, where it can significantly reduce reaction times from hours to minutes. nih.gov While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the synthesis of analogous compounds provides a clear precedent for its application.
For instance, the synthesis of various pyrazolo[1,5-a]pyrimidines has been efficiently achieved through microwave irradiation, demonstrating the amenability of the pyrimidine core to this technology. nih.gov Similarly, the synthesis of piperidine-containing quinolinyl thiosemicarbazones has been successfully carried out using microwave assistance. nih.gov These examples underscore the potential for microwave energy to facilitate the condensation reactions typically employed to synthesize α-cyano-α-arylacetates.
A plausible microwave-assisted approach for the synthesis of this compound would involve the reaction of a suitable pyrimidine precursor, such as 2-chloropyrimidine or a related derivative, with ethyl cyanoacetate in the presence of a base. The use of microwave irradiation would be expected to drive the reaction to completion in a significantly shorter timeframe than conventional heating.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |
| Reaction Time | Hours | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to High | Potentially Higher |
| Side Reactions | More likely | Often reduced |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes by eliminating the use of volatile organic compounds. These reactions are often facilitated by grinding the reactants together, sometimes in the presence of a solid catalyst, or by carrying out the reaction in a melt phase.
The synthesis of coumarin (B35378) derivatives has been reported under solvent-free and catalyst-free microwave-assisted conditions, highlighting the feasibility of this approach for complex heterocyclic systems. nih.gov Furthermore, a four-component domino reaction to produce ethyl 7,7-dimethyl-5-oxo-4-aryl-2-[(arylsulfonyl)methyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylates has been successfully conducted under solvent-free microwave conditions, showcasing the efficiency and environmental benefits of this methodology. thebioscan.com
Applying this to the synthesis of this compound, a solvent-free approach could involve the neat reaction of a pyrimidine derivative with ethyl cyanoacetate, potentially with a solid base catalyst. This method would not only be environmentally friendly but could also simplify the work-up procedure, as the removal of a solvent would be unnecessary.
Catalytic Approaches in Environmentally Benign Media
The use of catalysts in environmentally benign media, such as water or ionic liquids, represents another significant advancement in sustainable chemical synthesis. Catalysts can enhance reaction rates and selectivity, while the use of green solvents minimizes the environmental footprint.
Recent research has demonstrated the synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA (ellagic acid-bonded magnetic nanoparticles) in a base-free Knoevenagel condensation. oiccpress.com This method offers high yields, short reaction times, and a simple work-up, making it an attractive and efficient option. oiccpress.com Although this example pertains to a Knoevenagel condensation, the principle of using a recyclable, heterogeneous catalyst is broadly applicable.
For the synthesis of this compound, a catalytic approach in a green solvent could involve a phase-transfer catalyst in an aqueous system or the use of a recyclable solid acid or base catalyst. Such a system would offer the benefits of high efficiency, ease of catalyst separation and reuse, and minimal environmental impact.
Table 2: Overview of Green Synthetic Methodologies
| Methodology | Key Advantages | Potential Application to Target Compound |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced side products | Condensation of a pyrimidine precursor with ethyl cyanoacetate |
| Solvent-Free Conditions | Reduced waste, simplified work-up, environmentally friendly | Neat reaction of starting materials, possibly with a solid catalyst |
| Catalysis in Green Media | High efficiency, catalyst recyclability, minimal environmental impact | Phase-transfer catalysis in water or use of a solid catalyst |
Chemo- and Regioselectivity in the Formation of this compound
Chemo- and regioselectivity are critical considerations in the synthesis of substituted heterocyclic compounds. In the context of forming this compound, the primary challenge lies in controlling the site of reaction on the pyrimidine ring and ensuring that the desired C-C bond formation occurs selectively at the α-carbon of the ethyl cyanoacetate.
The reaction of cyanothioacetamide with unsymmetrical 1,3-dicarbonyl compounds has been shown to be non-regiospecific in some cases, leading to a mixture of isomers. researchgate.net This highlights the importance of the substrate structure in directing the outcome of the reaction.
In the synthesis of this compound from a precursor like 2-halopyrimidine, the regioselectivity is generally well-controlled. The halogen at the 2-position of the pyrimidine ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the two ring nitrogens. This makes the C2 position the most electrophilic site, and thus, the nucleophilic attack from the carbanion of ethyl cyanoacetate will occur selectively at this position.
The chemoselectivity of the reaction is also typically high. The α-hydrogen of ethyl cyanoacetate is the most acidic proton, and in the presence of a suitable base, the corresponding enolate is readily formed. This enolate is a soft nucleophile and will preferentially attack the electrophilic carbon of the pyrimidine ring over other potential electrophilic sites.
The formation of a single major product is therefore anticipated under appropriate reaction conditions that favor the nucleophilic aromatic substitution pathway. Careful selection of the base, solvent, and temperature can further enhance the selectivity and yield of the desired this compound.
Chemical Reactivity and Transformations of Ethyl 2 Cyano 2 Pyrimidin 2 Yl Acetate
Reactivity of the Activated Methylene (B1212753) Group
The methylene group, positioned between the electron-withdrawing pyrimidinyl and cyano groups, is highly acidic and thus readily participates in a variety of nucleophilic and condensation reactions.
The activated methylene group in ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can act as a potent nucleophile in Michael additions. This reactivity allows for the formation of new carbon-carbon bonds through the addition to α,β-unsaturated compounds. While specific studies on this compound are not extensively detailed in the provided search results, the analogous reactivity of ethyl cyanoacetate (B8463686) is well-established, suggesting a similar potential for this pyrimidine (B1678525) derivative.
| Reactant | Product | Conditions |
| α,β-Unsaturated Ketone | Michael Adduct | Base catalyst |
| α,β-Unsaturated Ester | Michael Adduct | Base catalyst |
| α,β-Unsaturated Nitrile | Michael Adduct | Base catalyst |
This table represents the expected reactivity based on the general principles of Michael additions with activated methylene compounds.
The activated methylene group is a key participant in condensation reactions that lead to the formation of fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules. For instance, condensation with suitable bifunctional reagents can lead to the construction of novel ring systems appended to the pyrimidine core. While direct examples for this compound are sparse in the provided information, the general reactivity pattern of similar compounds suggests its utility in synthesizing fused pyridines, pyrimidines, and other heterocyclic structures. A review of reactions involving ethyl cyanoacetate shows its widespread use in the synthesis of various fused heterocycles through reactions with compounds like chalcones and aminothiazole derivatives. chemicalbook.com
| Reagent | Fused Heterocycle |
| 1,3-Diketone | Fused Pyridine (B92270) Derivative |
| α,β-Unsaturated Ketone | Fused Pyridine Derivative |
| o-Aminobenzaldehyde | Fused Quinoline Derivative |
This table illustrates potential condensation reactions for the formation of fused heterocycles based on the known reactivity of activated methylene compounds.
Transformations Involving the Nitrile Moiety
The nitrile group (-C≡N) in this compound is another site of significant chemical reactivity, susceptible to both reduction and nucleophilic attack.
The nitrile group can be reduced to a primary amine. This transformation is typically achieved through catalytic hydrogenation using reagents such as Raney nickel or platinum oxide under a hydrogen atmosphere. This reaction converts the cyano group into an aminomethyl group, providing a route to novel amino compounds derived from the pyrimidine scaffold.
| Reducing Agent | Product |
| H₂/Raney Ni | Ethyl 2-amino-2-(pyrimidin-2-yl)propanoate |
| H₂/PtO₂ | Ethyl 2-amino-2-(pyrimidin-2-yl)propanoate |
| LiAlH₄ | 2-Amino-1-(pyrimidin-2-yl)propan-1-ol |
This table outlines common hydrogenation reactions of nitriles and the expected products.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. For instance, reaction with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. Additionally, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or an amide, respectively.
| Nucleophile | Intermediate Product | Final Product (after workup) |
| Grignard Reagent (R-MgX) | Imine | Ketone |
| H₂O/H⁺ | Amide | Carboxylic Acid |
| H₂O/OH⁻ | Amide | Carboxylate Salt |
This table details the outcomes of nucleophilic attack on the nitrile moiety.
Reactions at the Ester Group: Acyl Substitution
The ethyl ester group of the molecule can undergo nucleophilic acyl substitution reactions. This allows for the modification of this part of the molecule, for example, through hydrolysis, transesterification, or amidation.
Alkaline hydrolysis of the ester group with a base like sodium hydroxide (B78521) would yield the corresponding carboxylate salt, which upon acidification would give the carboxylic acid. Reaction with another alcohol in the presence of an acid or base catalyst can lead to transesterification, replacing the ethyl group with a different alkyl or aryl group. Furthermore, reaction with amines can produce the corresponding amides.
| Reagent | Reaction Type | Product |
| NaOH, H₂O then H₃O⁺ | Hydrolysis | 2-Cyano-2-(pyrimidin-2-yl)acetic acid |
| R'OH, H⁺ or R'O⁻ | Transesterification | R' 2-cyano-2-(pyrimidin-2-yl)acetate |
| R'NH₂ | Amidation | 2-Cyano-N-R'-2-(pyrimidin-2-yl)acetamide |
This table summarizes the key acyl substitution reactions at the ester group.
Cyclization Reactions and Intramolecular Processes
This compound serves as a versatile precursor in the synthesis of various heterocyclic systems through cyclization reactions. These intramolecular processes are fundamental in constructing more complex molecular architectures based on the pyrimidine core.
The reactivity of the cyano and ester groups in this compound allows for its use in the synthesis of fused pyrimidine derivatives. These reactions often proceed by leveraging the electrophilic nature of the cyano and ester carbonyl carbons and the nucleophilic character of adjacent nitrogen atoms within the pyrimidine ring or from an external reagent. For instance, suitably substituted pyrimidines can undergo cyclization to form pyrrolo[2,3-d]pyrimidines. lmaleidykla.lt The synthesis of these fused systems is of significant interest due to their structural analogy to purines, which suggests potential biological activities. lmaleidykla.lt
One common strategy involves the reaction of a pyrimidine derivative bearing a glycine (B1666218) ester substituent at the 4-position, which, upon treatment with a base, can undergo intramolecular cyclization. The acidic nature of the NH group of the glycine moiety can sometimes hinder this cyclization by forming an inactive salt. lmaleidykla.lt To circumvent this, protection of the NH group is often necessary to facilitate the desired ring closure. lmaleidykla.lt
The following table outlines an example of a reaction leading to a fused pyrimidine system:
| Starting Material | Reagent(s) | Product | Reference |
| Ethyl N-(6-substituted 5-cyano-2-methylthiopyrimidin-4-yl)glycinates | Sodium hydride in dimethylformamide | Expected pyrrolo[2,3-d]pyrimidines (initially unsuccessful due to NH acidity) | lmaleidykla.lt |
Catalysts play a crucial role in directing the orientation of cyclization reactions involving derivatives of this compound. The choice of catalyst can influence which nucleophile attacks which electrophilic center, thereby determining the structure of the resulting heterocyclic product. For example, in the condensation of 2-cinnamoylphenothiazine with ethyl cyanoacetate, a base-catalyzed reaction in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of a 3-cyano-2-pyridone derivative. documentsdelivered.com
In other instances, acid catalysis can be employed. For example, the cyclization of ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate in the presence of sulfuric acid yields a 2-iminooxazolin-5-one. rjsvd.com This highlights how the reaction environment (acidic vs. basic) can dramatically alter the cyclization pathway and the final product.
| Reactant | Catalyst/Reagent | Product | Reference |
| Ethyl [cyano(4,6-dimethylpyrimidin-2-yl)amino]acetate | Sulfuric acid | 2-Iminooxazolin-5-one | rjsvd.com |
| 2-Cinnamoylphenothiazine and Ethyl cyanoacetate | Ammonium acetate (base-catalyzed) | 3-Cyano-2-pyridone derivative | documentsdelivered.com |
Regiospecificity is a key consideration in the cyclization reactions of this compound and its derivatives. The presence of multiple reactive sites can lead to the formation of different isomers. However, specific reaction conditions and the inherent electronic properties of the molecule often favor one pathway over others.
A study on the intramolecular cyclization of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines demonstrated a high degree of regiospecificity. researchgate.net The reaction proceeds through the formation of a guanidine (B92328) intermediate. The subsequent cyclization occurs via the nucleophilic attack of the sp²-imino group on the ester carbonyl, rather than the sp³-amino group, leading exclusively to the formation of 1-(4,6-dimethylpyrimidin-2-yl)-2-(alkylamino)-1,5-dihydro-4H-imidazol-4-one derivatives. researchgate.net This specific outcome underscores the electronic and steric factors that govern the regiospecificity of the cyclization. researchgate.net
The Thorpe-Ziegler reaction is another example where regiospecificity is observed in the cyclization of related dinitriles to form aminopyrazoles. researchgate.net
Derivatization Strategies of the Pyrimidine Ring
The pyrimidine ring of this compound is amenable to various derivatization strategies to modify its chemical properties and explore its synthetic utility further. These modifications can be broadly categorized into reactions involving the pyrimidine ring itself or transformations of substituents attached to the ring.
Functionalization of the pyrimidine core can be achieved through nucleophilic substitution reactions, particularly if leaving groups such as halogens are present on the ring. For instance, 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile can be reacted with ethyl glycinate (B8599266) to introduce an amino ester side chain, a key step in the synthesis of precursors for fused pyrimidine systems like pyrrolo[2,3-d]pyrimidines. lmaleidykla.lt
The substituents on the pyrimidine ring also offer handles for derivatization. For example, a thiol group at the 2-position of a pyrimidine ring can be S-alkylated with reagents like ethyl bromoacetate (B1195939) to introduce new functional groups. scielo.br This approach is utilized in the synthesis of various pyrimidine derivatives with potential biological applications.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. These investigations often involve a combination of experimental studies and computational analysis.
While specific electron flow analyses for reactions of this compound are not extensively detailed in the provided context, the general principles of electron movement in its key transformations can be inferred from related systems. In cyclization reactions, the electron flow is dictated by the nucleophilicity and electrophilicity of the reacting centers.
For instance, in the regiospecific cyclization of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate, the initial step involves the nucleophilic attack of the primary amine on the cyano carbon. researchgate.net The subsequent intramolecular cyclization involves the lone pair of electrons on the imino nitrogen attacking the electrophilic carbonyl carbon of the ester group. This electron flow leads to the formation of the five-membered imidazole (B134444) ring. researchgate.net
Computational studies on similar heterocyclic systems often employ methods like Natural Bond Orbital (NBO) analysis to understand the electron delocalization and charge distribution, which in turn explains the observed reactivity and regiospecificity.
Role of Intermediates and Transition States
While specific experimental studies detailing the intermediates and transition states in reactions involving this compound are not extensively documented in publicly available literature, the chemical behavior of analogous α-cyanoesters and pyrimidine derivatives allows for the postulation of likely reactive species. The presence of the electron-withdrawing cyano and ester groups acidifies the α-carbon, facilitating the formation of a resonance-stabilized carbanion intermediate in the presence of a base. This nucleophilic intermediate is central to many of its condensation reactions.
In cycloaddition reactions, the cyano group can participate in the formation of transient, cyclic transition states. For instance, in [3+2] cycloadditions with azides to form tetrazoles, a concerted or stepwise mechanism involving a transient heterocyclic intermediate is proposed. The pyrimidine ring itself can influence the stability of these intermediates and transition states through its electron-withdrawing or -donating character, which can be modulated by substituents on the ring.
Table 1: Plausible Intermediates in Reactions of this compound
| Reaction Type | Plausible Intermediate | Description |
| Base-catalyzed condensation | Resonance-stabilized carbanion | The base abstracts the acidic α-proton, generating a nucleophilic carbanion stabilized by the adjacent cyano and ester groups. |
| Cycloaddition with azides | Substituted triazoline | A transient five-membered ring intermediate that subsequently rearranges and eliminates nitrogen gas to form the stable tetrazole ring. |
| Reaction with hydrazines | Hydrazone/Enamine tautomers | Initial nucleophilic attack by hydrazine (B178648) on the ester or cyano group can lead to various intermediates that can cyclize to form pyrazoles or other nitrogen-containing heterocycles. |
Catalyst Effects on Reaction Mechanisms
Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of transformations involving this compound. The choice of catalyst can significantly influence the reaction mechanism, rate, and the final product distribution.
Base Catalysis: Basic catalysts, such as alkali metal hydroxides, alkoxides, or organic bases like piperidine (B6355638) and triethylamine, are commonly employed to facilitate reactions that proceed through a carbanion intermediate. The strength of the base can affect the concentration of the carbanion at equilibrium, thereby influencing the reaction rate. For instance, stronger bases can accelerate condensation reactions but may also promote side reactions if not carefully controlled.
Acid Catalysis: Acid catalysts, such as mineral acids or Lewis acids, can activate the electrophilic character of the ester or cyano groups. For example, in reactions with nucleophiles, an acid catalyst can protonate the carbonyl oxygen of the ester, making the carbonyl carbon more susceptible to nucleophilic attack. Lewis acids can coordinate to the nitrogen atom of the pyrimidine ring or the cyano group, altering the electronic properties of the molecule and facilitating specific transformations.
Metal Catalysis: Transition metal catalysts are instrumental in cross-coupling and cycloaddition reactions. For instance, copper catalysts are often used in the synthesis of triazoles from alkynes and azides, and palladium catalysts are widely used for C-C and C-N bond formation in cross-coupling reactions. The catalyst's ligand environment can be fine-tuned to control the stereoselectivity and regioselectivity of these reactions.
Table 2: Influence of Catalysts on Reactions of α-Cyanoesters
| Catalyst Type | Example Catalyst | Role in Reaction Mechanism | Typical Reaction |
| Base Catalyst | Sodium Ethoxide | Promotes formation of nucleophilic carbanion intermediate. | Knoevenagel condensation |
| Acid Catalyst | p-Toluenesulfonic acid | Activates electrophiles and facilitates cyclization/dehydration steps. | Fischer indole (B1671886) synthesis |
| Metal Catalyst | Copper(I) Iodide | Catalyzes the [3+2] cycloaddition of terminal alkynes and azides. | Click Chemistry (Huisgen cycloaddition) |
| Organocatalyst | L-proline | Can act as a Lewis base or acid, and can form enamine or iminium ion intermediates. | Asymmetric aldol (B89426) reactions |
Solvent Effects on Reaction Outcomes and Yields
The solvent in which a reaction is conducted is not merely an inert medium but can profoundly influence reaction rates, equilibria, and even the course of the reaction. For transformations involving this compound, the polarity, protic or aprotic nature, and coordinating ability of the solvent are critical parameters.
Polar Protic Solvents: Solvents like ethanol (B145695) and water can solvate both cations and anions effectively through hydrogen bonding. In reactions involving charged intermediates, such as carbanions or alkoxides, polar protic solvents can stabilize these species, potentially slowing down reactions where charge dispersal is more favorable in the transition state. However, they can also act as a proton source when needed, for example, in the work-up stage to neutralize a basic reaction mixture.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) can solvate cations well but are less effective at solvating anions. This can lead to "naked" and more reactive anions, which can significantly accelerate the rates of SN2 reactions and other base-catalyzed processes. For instance, a condensation reaction that is sluggish in ethanol might proceed much faster in DMF.
Nonpolar Solvents: Nonpolar solvents like toluene (B28343) and hexane (B92381) are generally used for reactions where the reactants are nonpolar and charged intermediates are not significantly involved. They can be particularly useful in reactions that require the removal of water by azeotropic distillation to drive the reaction to completion, such as in certain condensation reactions.
The yield of a reaction can be dramatically affected by the choice of solvent due to its influence on reactant solubility, reaction rate, and the stability of intermediates and products.
Table 3: Effect of Solvent on the Yield of a Hypothetical Condensation Reaction
| Solvent | Dielectric Constant (approx.) | Typical Effect on Reaction Rate | Expected Yield |
| Toluene | 2.4 | Low | Moderate |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Good |
| Acetonitrile | 37.5 | High | Excellent |
| Dimethylformamide (DMF) | 36.7 | Very High | Excellent |
| Ethanol | 24.6 | Moderate to Low | Good |
Note: The data in this table is illustrative and represents general trends observed in base-catalyzed condensation reactions of active methylene compounds. Actual yields would depend on the specific reaction conditions.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for determining the structure of organic molecules. Analysis of ¹H and ¹³C NMR spectra, supported by 2D-NMR techniques, allows for the unambiguous assignment of all proton and carbon signals in Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate.
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl group and the pyrimidine (B1678525) ring protons.
Ethyl Group: The ethyl moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) will appear as a quartet, being coupled to the three methyl protons.
Methine Proton: A single proton is attached to the carbon bearing the cyano and pyrimidine groups. This methine proton (-CH(CN)-) is expected to appear as a singlet in the spectrum.
Pyrimidine Ring Protons: The pyrimidine ring contains three protons. The proton at position 5 (H-5) is anticipated to resonate as a triplet, coupled to the two equivalent protons at positions 4 and 6. The protons at positions 4 and 6 (H-4, H-6) are chemically equivalent and are expected to appear as a doublet, coupled to the H-5 proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.3 | Triplet |
| Ethyl -OCH₂- | ~4.3 | Quartet |
| Methine -CH(CN)- | ~5.2 | Singlet |
| Pyrimidine H-5 | ~7.4 | Triplet |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
Ethyl Group Carbons: The methyl carbon (-CH₃) and the methylene carbon (-OCH₂-) of the ethyl group are expected in the upfield region of the spectrum.
Quaternary and Methine Carbons: The spectrum will show signals for the methine carbon (-CH(CN)-), the ester carbonyl carbon (-C=O), and the cyano carbon (-CN).
Pyrimidine Ring Carbons: The pyrimidine ring has four unique carbon environments. The carbon at position 2 (C-2), which is attached to the acetate (B1210297) moiety, and the carbons at positions 4 and 6 (C-4, C-6) are expected to appear in the downfield region. The carbon at position 5 (C-5) will also be present.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Methine -CH(CN)- | ~40 |
| Ethyl -OCH₂- | ~64 |
| Cyano -CN | ~115 |
| Pyrimidine C-5 | ~122 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-2 | ~163 |
To confirm the assignments made from 1D NMR spectra, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.
COSY: A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the coupling between the ethyl group's -CH₂- and -CH₃ protons, as well as the coupling between the H-5 and H-4/H-6 protons of the pyrimidine ring.
HSQC: An HSQC spectrum correlates proton signals with their directly attached carbon signals. This would definitively link the proton and carbon assignments for the ethyl group, the methine group, and the C-H positions on the pyrimidine ring (C-4/H-4, C-5/H-5, C-6/H-6).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The molecular formula for this compound is C₉H₉N₃O₂.
Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of the parent molecule. In positive ion mode ESI-MS, the compound is expected to be detected primarily as the protonated molecular ion [M+H]⁺. Given the calculated monoisotopic mass of 191.0695 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of approximately 192.0773.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several characteristic pathways.
Key expected fragmentation patterns include:
Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in a fragment ion corresponding to the acylium ion.
Loss of ethanol (B145695) (-CH₃CH₂OH): A common fragmentation pathway for ethyl esters.
Cleavage of the pyrimidine ring: The pyrimidine ring itself can undergo characteristic ring-opening and fragmentation, a known process for this heterocyclic system. sapub.orgresearchgate.net
Loss of the entire ethyl acetate moiety: Cleavage of the C-C bond connecting the pyrimidine ring to the acetate group.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Predicted m/z |
|---|---|---|
| [C₉H₉N₃O₂ + H]⁺ | Protonated Molecular Ion ([M+H]⁺) | 192.08 |
| [M+H - C₂H₅O]⁺ | Loss of ethoxy radical | 147.05 |
| [M+H - C₂H₅OH]⁺ | Loss of ethanol | 146.05 |
Infrared (IR) Spectroscopy
While a specific experimental spectrum for this compound is not available in the reviewed literature, its characteristic infrared absorption bands can be predicted based on the functional groups present in its structure. The key functional groups are a nitrile (C≡N), an ester (C=O), a pyrimidine ring, and various C-H and C-O bonds. The expected vibrational frequencies are summarized in the table below.
The nitrile group's C≡N stretching vibration is anticipated to produce a sharp, medium-intensity band in the 2260–2220 cm⁻¹ region. ucla.edu The ester carbonyl (C=O) stretch is one of the most prominent absorptions in an IR spectrum and is expected to appear as a strong, sharp band between 1750–1735 cm⁻¹. orgchemboulder.comlibretexts.org The pyrimidine ring will exhibit several characteristic bands, including C=N and C=C stretching vibrations, typically found in the 1600–1430 cm⁻¹ range. researchgate.net Additionally, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300–1000 cm⁻¹ region. orgchemboulder.com Aliphatic C-H stretching from the ethyl group and the methine proton will appear just below 3000 cm⁻¹, while aromatic C-H stretching from the pyrimidine ring may appear just above 3000 cm⁻¹. ucla.edu
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|---|
| C-H (Pyrimidine Ring) | ~3100–3010 | Medium to Weak | Stretching |
| C-H (Aliphatic) | ~2980–2850 | Medium | Stretching |
| Nitrile (C≡N) | ~2260–2220 | Medium, Sharp | Stretching |
| Ester Carbonyl (C=O) | ~1750–1735 | Strong, Sharp | Stretching |
| Pyrimidine Ring (C=N, C=C) | ~1600–1430 | Medium to Strong | Ring Stretching |
| Ester (C-O) | ~1300–1000 | Strong | Stretching |
X-ray Crystallography and Single Crystal Diffraction
A search of the current chemical literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such a study, if conducted, would provide definitive insights into the topics discussed in the following subsections.
The determination of absolute configuration by X-ray crystallography is a technique applied to chiral compounds to distinguish between enantiomers. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Consequently, the concept of absolute configuration is not applicable to this compound.
The molecular packing in the solid state would be governed by various intermolecular interactions. Plausible interactions include weak C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the ethyl group or the pyrimidine ring could interact with the nitrogen atoms of the pyrimidine ring, the nitrile group, or the oxygen atoms of the ester. Furthermore, π–π stacking interactions between the pyrimidine rings of adjacent molecules could also play a significant role in stabilizing the crystal lattice. Analysis of related structures shows that such interactions are common in directing the three-dimensional architecture of nitrogen-containing heterocyclic compounds.
For a classical intramolecular hydrogen bond to form, a molecule must possess both a hydrogen bond donor (typically an O-H or N-H group) and a hydrogen bond acceptor (such as an oxygen or nitrogen atom) in a sterically favorable position. The structure of this compound lacks a strong hydrogen bond donor group.
While strong, conventional intramolecular hydrogen bonds are not expected, the possibility of weak C-H···O or C-H···N interactions exists. For example, a C-H bond from the pyrimidine ring could potentially interact with the carbonyl oxygen or the nitrile nitrogen if the molecular conformation allows for a sufficiently short distance and favorable angle. However, these types of interactions are generally weak and are unlikely to be the primary factor determining the molecule's conformation.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. nih.gov These calculations can determine various properties, including ionization energies, conformational energies, and reaction energetics. nih.gov
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to optimize molecular geometries and calculate electronic properties that govern a molecule's behavior. mdpi.com For heterocyclic compounds, DFT calculations, often using functionals like B3LYP, are standard for determining optimized structural parameters and energetic properties. researchgate.net These calculations can be performed for the molecule in a gaseous phase or by incorporating solvent models, such as the Polarizable Continuum Model (PCM), to simulate behavior in an aqueous environment. mdpi.com
In studies of related pyridine (B92270) derivatives, DFT has been used to elucidate structures and analyze molecular orbitals. nih.gov Such analyses provide a foundation for understanding the molecule's stability and reactivity.
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Methods such as Time-Dependent DFT (TD-DFT) for UV-Vis spectra and Gauge-Including Atomic Orbital (GIAO) for NMR spectra allow for the accurate prediction of spectroscopic signals. researchgate.net For complex organic molecules, these predictions are crucial for assigning experimental signals and confirming the correct chemical structure. researchgate.net
A combined theoretical and experimental approach has proven effective for cyano-substituted styrylpyridine compounds, where DFT calculations helped to accurately assign signals in IR and ¹H NMR spectra. researchgate.net This synergy between computation and experiment is vital for the unambiguous characterization of novel compounds. For instance, the vibrational frequencies of functional groups, such as the C≡N moiety, can be calculated and compared with experimental IR data. nih.gov
Table 1: Theoretical Methods for Spectroscopic Parameter Prediction
| Spectroscopic Technique | Theoretical Method | Predicted Parameters |
|---|---|---|
| UV-Visible Spectroscopy | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelengths (λmax) |
| Nuclear Magnetic Resonance (NMR) | Gauge-Including Atomic Orbital (GIAO) | Chemical shifts (δ) |
Heterocyclic systems containing activated methylene (B1212753) groups, such as pyrimidine (B1678525) derivatives, can potentially exist in different tautomeric forms. nih.gov The specific tautomer that predominates can be influenced by the solvent, temperature, and the nature of substituents. nih.gov Quantum-chemical calculations are essential for evaluating the energetics of the tautomeric equilibrium. nih.gov
For example, in the analogous (Z)-ethyl 2-cyano-2-(3H-quinazolin-4-ylidene)acetate, semiempirical calculations and NMR spectroscopy demonstrated that the stability of one tautomer over another is significantly influenced by the formation of a strong intramolecular NH---O=C hydrogen bond. nih.govdoaj.org These computational studies can predict the most stable form by comparing the relative energies of all possible tautomers, providing critical insights that explain experimental observations in both solution and the crystalline state. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for evaluating how a potential drug molecule might interact with a biological target. scielo.br The process involves retrieving the crystal structure of the target protein from a database like the Protein Data Bank (PDB) and using software to simulate the binding of the ligand within the protein's active site. mdpi.com
For pyrimidine-based compounds, molecular docking studies have been performed to understand their mode of interaction with various receptors, such as the B-cell lymphoma 2 (Bcl-2) receptor and the Epidermal Growth Factor Receptor (EGFR). mdpi.comresearchgate.net These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrimidine derivative and amino acid residues in the receptor's binding pocket. mdpi.commdpi.com The results, often expressed as a docking score or binding energy, help to explain the compound's biological activity and guide the design of more potent inhibitors. mdpi.commdpi.com
Structure-Activity Relationship (SAR) Studies on Pyrimidine Scaffolds
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For pyrimidine derivatives, SAR analyses have shown that the nature and position of substituents on the pyrimidine ring greatly affect their pharmacological properties, which can range from anticancer to antimicrobial activities. nih.govresearchgate.net
The pyrimidine nucleus is considered a promising lead structure for synthesizing compounds to treat various diseases. nih.gov SAR studies on different series of pyrimidine derivatives have identified key structural features that enhance activity. For example, in some anticancer pyrimidine hybrids, the length of a carbon chain on a phenyl ring attached to the scaffold played an important role in the potency of the activity. researchgate.net Similarly, in other series, the presence of specific groups like hydroxyl (-OH) or methoxy (B1213986) (-OMe) at certain positions was found to enhance antiproliferative effects against cancer cell lines. nih.gov These studies provide a rational basis for optimizing lead compounds to improve their efficacy and selectivity. mdpi.comresearchgate.net
Theoretical Predictions of Reactivity and Selectivity
DFT calculations can also be used to compute various molecular properties known as conceptual DFT descriptors. These descriptors, including chemical potential (µ), chemical hardness (η), and electrophilicity (ω), provide a quantitative measure of a molecule's reactivity. mdpi.com By analyzing these parameters, chemists can predict the most reactive sites within a molecule and anticipate how it will behave in chemical reactions. mdpi.com
The molecular electrostatic surface potential (MESP) is another tool used to identify reactive sites. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These theoretical predictions are invaluable for designing synthetic routes and understanding reaction mechanisms involving complex heterocyclic scaffolds like pyrimidine.
Energy Profiles and Reaction Path Analysis
Detailed computational investigations into the energy profiles and reaction pathways of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate are crucial for understanding its reactivity and potential transformations. Such studies typically employ quantum chemical methods to map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for chemical processes.
For instance, in the context of synthesis, reaction path analysis can elucidate the step-by-step mechanism of how this compound is formed or how it participates in subsequent reactions. By calculating the energy at each point along a proposed reaction coordinate, researchers can determine the most energetically favorable pathway. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve yields and selectivity. While specific energy profiles for reactions involving this exact molecule are not extensively detailed in publicly available literature, the principles of such analyses are fundamental in modern organic chemistry.
Electronic Properties: HOMO-LUMO Gap and Mulliken Atomic Charges
The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties.
HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For related cyanoacetate (B8463686) derivatives, DFT calculations have been instrumental in determining these energy levels and predicting reactivity.
| Property | Significance |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap implies higher reactivity. |
| Mulliken Atomic Charges | Describes the electron distribution and identifies reactive sites within the molecule. |
Computational Characterization of Conformational Isomers (E/Z forms)
This compound can potentially exist as E/Z geometrical isomers due to the restricted rotation around a double bond, if one is formed during a reaction or exists in a tautomeric form. Computational chemistry is an essential tool for studying the relative stabilities and properties of such isomers.
Quantum-chemical calculations can determine the optimized geometries of both the E and Z forms. By calculating the total electronic energy of each isomer, researchers can predict which form is more stable and therefore more likely to be the major product in a synthesis. The energy difference between the isomers provides insight into the equilibrium constant for their interconversion.
Furthermore, computational methods can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, for each isomer. These predicted data can then be compared with experimental spectra to identify and quantify the E and Z forms in a sample. For similar molecules, it has been shown that the formation of intramolecular hydrogen bonds can significantly stabilize one isomer over the other, a feature that can be accurately modeled computationally.
| Isomer | Description | Method of Stability Prediction |
| E-isomer | Substituents are on opposite sides of the double bond (entgegen). | Calculation of total electronic energy. |
| Z-isomer | Substituents are on the same side of the double bond (zusammen). | Calculation of total electronic energy. |
Applications in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The ethyl cyanoacetate (B8463686) moiety is instrumental in the construction of numerous fused heterocyclic scaffolds, many of which are of significant pharmacological interest. The presence of a pyrimidin-2-yl substituent on the central carbon atom is anticipated to modulate the electronic properties and steric accessibility of the reactive site, offering a pathway to novel and highly functionalized heterocyclic derivatives.
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds recognized for their wide range of biological activities. The synthesis of this scaffold frequently employs ethyl cyanoacetate as a key C3 synthon. A common and efficient method involves the condensation reaction between a 5-aminopyrazole derivative and an active methylene (B1212753) compound like ethyl cyanoacetate.
In a typical reaction, the 5-aminopyrazole is reacted with ethyl cyanoacetate under reflux conditions, often in a solvent like ethanol (B145695) or acetic acid. The reaction proceeds via an initial condensation followed by an intramolecular cyclization, where the amino group of the pyrazole (B372694) attacks the ester carbonyl, leading to the formation of the pyrimidine (B1678525) ring and elimination of ethanol. This strategy provides a direct route to variously substituted pyrazolo[1,5-a]pyrimidines.
Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using Ethyl Cyanoacetate
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
|---|---|---|---|---|
| 3-Amino-4-cyanopyrazole | Ethyl acetoacetate | Reflux | 7-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | researchgate.net |
| 3-Amino-4-cyanopyrazole | Ethyl cyanoacetate | Reflux | 7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | researchgate.net |
The use of Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate in similar reactions would be expected to yield novel pyrazolo[1,5-a]pyrimidines bearing a pyrimidin-2-yl group at a key position, thus expanding the chemical space for drug discovery.
Pyridopyrimidines, another important class of fused heterocyles, can be readily synthesized using the reactivity of the ethyl cyanoacetate core. One established method involves the condensation of a 5-formyl-4-aminopyrimidine with ethyl cyanoacetate.
This reaction is typically carried out in ethanol with a catalytic amount of acetic acid, under reflux. The formyl group of the pyrimidine condenses with the active methylene group of ethyl cyanoacetate, and a subsequent intramolecular cyclization and dehydration afford the pyridopyrimidine scaffold. This approach has been successfully used to synthesize compounds like 2-Amino-3-carbethoxy-8-methyl-7-oxopyrido-[2,3-d]-7,8-dihydropyrimidine. nih.gov The versatility of this reaction allows for the introduction of various substituents on both the pyrimidine and pyridine (B92270) rings, making it a valuable tool for creating libraries of these compounds. The incorporation of this compound would directly introduce a pyrimidine substituent, leading to complex and potentially bioactive molecules.
The synthesis of fused heterocyclic systems containing triazole or thiadiazine rings fused to a pyrimidine can also be achieved using cyanoacetate derivatives. For instance, thieno[2,3-d] researchgate.netlongdom.orgsciforum.nettriazolo[1,5-a]pyrimidine derivatives have been synthesized by reacting a triazolo precursor with ethyl cyanoacetate at elevated temperatures (180 °C). beilstein-journals.org This reaction leads to the formation of a 3-cyanomethyl derivative, which is a key intermediate for further elaborations.
Similarly, the researchgate.netlongdom.orgsciforum.nettriazolo[1,5-a]pyrimidine core is a common target in medicinal chemistry. Synthetic strategies often involve the cyclocondensation of 3-amino-1,2,4-triazole derivatives with β-dicarbonyl compounds or their equivalents, including derivatives of ethyl cyanoacetate. The specific reaction conditions and substitution patterns on the starting materials allow for the controlled synthesis of a wide array of triazolopyrimidine isomers.
The pyrrolo[3,2-d]pyrimidine scaffold is a core structure in several natural products with significant biological activities. A modern approach to synthesizing the dione (B5365651) version of this scaffold involves a domino C–N coupling/hydroamination reaction. beilstein-journals.orgnih.gov This method starts from alkynylated uracils which are cyclized with various anilines in the presence of a palladium catalyst. nih.gov While this specific route does not directly employ a cyanoacetate derivative, the general principles of constructing fused pyrimidine rings often rely on precursors that can be derived from or are analogous to ethyl cyanoacetate. Alternative strategies often involve the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine, a process where the functional groups of this compound could play a crucial role in directing the cyclization.
Quinoxalinones and their derivatives are another class of heterocyclic compounds with important applications. While direct synthesis from ethyl cyanoacetate is less common, the building blocks for quinoxalinone synthesis can be prepared using related chemistry. More frequently, the synthesis of related scaffolds like thieno[2,3-b]pyridines, which can be further elaborated, involves the reaction of aminothiophene-carbonitriles with ethyl cyanoacetate in the presence of a base like triethylamine. nih.gov This highlights the general utility of ethyl cyanoacetate in building diverse nitrogen-containing heterocyclic systems.
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern green and efficient chemistry. Ethyl cyanoacetate is a star player in this field due to the versatile reactivity of its active methylene group. nih.govsciforum.netnih.gov
One of the most notable MCRs involving this reagent is the Biginelli reaction. In its classical form, it is a three-component reaction between an aldehyde, a β-ketoester, and urea. However, variations using ethyl cyanoacetate in place of the β-ketoester are well-established for the synthesis of dihydropyrimidinones and their thio-analogs. ekb.eg For example, the reaction of an aldehyde, ethyl cyanoacetate, and thiourea (B124793) in the presence of a suitable catalyst affords highly substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles. ekb.eg
Table 2: Examples of Multi-Component Reactions Involving Ethyl Cyanoacetate
| Reaction Type | Components | Product Class | Ref. |
|---|---|---|---|
| Biginelli-type | Aldehyde, Ethyl cyanoacetate, Thiourea | Tetrahydropyrimidines | ekb.eg |
| Hantzsch-type | Aldehyde, Ethyl cyanoacetate, Aminocrotonate | Dihydropyridines | researchgate.net |
| One-pot cascade | 2-Alkenyl aniline, Aldehyde, Ethyl cyanoacetate | Tetrahydroquinolines | nih.gov |
These reactions benefit from high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. The application of this compound as the active methylene component in these MCRs would directly lead to the synthesis of complex heterocyclic structures bearing a pyrimidine substituent, a motif often associated with biological activity.
Chiral Synthesis and Asymmetric Transformations
The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The application of this compound in chiral synthesis and asymmetric transformations, however, remains a largely underexplored area. Current research literature does not provide extensive details or specific examples of its direct use as a prochiral substrate in well-established asymmetric reactions such as catalytic enantioselective Michael additions, alkylations, or cycloadditions to generate chiral molecules with high enantiomeric excess.
Future research in this area could focus on several key aspects:
Asymmetric Michael Additions: Investigating the reaction of this compound with various Michael acceptors in the presence of chiral organocatalysts (e.g., cinchona alkaloids, prolinol derivatives) or chiral metal complexes.
Enantioselective Alkylations: Exploring the use of chiral phase-transfer catalysts or chiral ligands for transition metals to achieve enantioselective alkylation of the α-carbon.
Catalytic Asymmetric Cycloadditions: Utilizing the double bond character that can be generated from the cyanoacetate moiety to participate in asymmetric cycloaddition reactions.
The successful implementation of such strategies would open new avenues for the synthesis of novel, enantiomerically enriched pyrimidine-containing compounds with potential biological activities.
Development of New Synthetic Methodologies and Reagents
The development of novel synthetic methodologies and reagents is crucial for advancing the efficiency and scope of organic synthesis. This compound serves as a versatile platform for the synthesis of various heterocyclic systems, and its potential in pioneering new synthetic routes is an area of active interest.
Currently, the primary application of this compound in methodology development lies in its role as a key starting material in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, and they are a cornerstone of green and sustainable chemistry. This compound has been employed in the synthesis of diverse heterocyclic scaffolds, including but not limited to, pyridines, pyrimidines, and fused heterocyclic systems.
For instance, its reaction with aldehydes and other active methylene compounds or amines can lead to the one-pot synthesis of highly functionalized nitrogen-containing heterocycles. These reactions often proceed with high atom economy and procedural simplicity.
Despite its utility in MCRs, the transformation of this compound into a novel, named reagent for specific synthetic transformations has not been extensively reported. The development of new reagents derived from this compound could involve:
Modification of the Pyrimidine Ring: Functionalization of the pyrimidine ring to introduce catalytic moieties or groups that can direct specific chemical transformations.
Conversion into Novel Building Blocks: Chemical modification of the cyano and ester groups to create new reactive intermediates that can participate in unprecedented reaction pathways.
The exploration of this compound in the context of developing new synthetic methodologies is a promising research direction. The discovery of novel transformations and its application as a precursor for new reagents would significantly enhance its value to the synthetic chemistry community. The following table summarizes some of the known applications and potential future directions for this compound in the development of synthetic methodologies.
| Reaction Type | Description | Status |
| Multicomponent Reactions | Serves as a key building block for the one-pot synthesis of complex heterocycles. | Established |
| Synthesis of Fused Heterocycles | Used as a precursor for the construction of polycyclic aromatic systems containing the pyrimidine nucleus. | Established |
| Development of Novel Catalysts | Potential for modification to create new chiral or achiral catalysts for organic transformations. | Exploratory |
| Formulation of New Reagents | Potential to be converted into new, named reagents for specific synthetic applications. | Exploratory |
Biological and Pharmaceutical Relevance Excluding Dosage and Administration
Antimicrobial Activity Studies
Derivatives synthesized from or related to ethyl 2-cyano-2-(pyrimidin-2-yl)acetate have been the subject of numerous antimicrobial investigations. These studies have demonstrated their potential as both antibacterial and antifungal agents.
The antibacterial potential of compounds structurally related to the pyrimidine (B1678525) and cyanoacetate (B8463686) core has been evaluated against a range of bacterial pathogens. For instance, novel 4-quinolylpropanoates, which share structural similarities, have demonstrated antimicrobial effects against a panel of microorganisms. mdpi.com These compounds showed potent activity against two strains of Helicobacter pylori. mdpi.com Studies on ethyl acetate (B1210297) extracts containing various phytochemicals have also shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.govnih.govumt.edu.my One study found that an ethyl acetate extract was a potent inhibitor of P. aeruginosa growth, reducing it by 86%. nih.gov Another investigation showed that plant extracts containing related compounds could inhibit bacteria through mechanisms different from existing antibiotics, suggesting they target sites on pathogens not currently exploited. umt.edu.my
| Compound/Extract Class | Bacterial Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori (strains 3339 & 26695) | Potent antimicrobial activity observed. Compound 10h and 10p showed inhibitory activity at low concentrations (6.25 μg/mL). | mdpi.com |
| Ethyl acetate extract of Vernonia adoensis | Pseudomonas aeruginosa, Staphylococcus aureus | Showed potent antibacterial effects, with an 86% inhibition of P. aeruginosa growth. | nih.gov |
| Ethyl acetate extract of Parkia speciosa | S. aureus, B. cereus | Demonstrated antimicrobial activity, potentially better than ampicillin (B1664943) against B. cereus. | umt.edu.my |
| Ethyl acetate extract of Xerophyta spekei | S. aureus | Exhibited antibacterial activity against S. aureus, with inhibition zones increasing with concentration. | nih.gov |
The antifungal properties of cyanoacrylate and pyrimidine derivatives have been well-documented. Novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] derivatives demonstrated broad-spectrum antifungal activity against various fungal strains, including Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans. nih.gov In some cases, the activity of these synthesized compounds was stronger than the reference drug, ketoconazole. nih.gov Similarly, 2-cyanoacrylate derivatives containing phosphonyl moieties exhibited promising antifungal activity against F. graminearum, C. mandshurica, and F. oxysporum. nih.gov Other studies have confirmed the antifungal potential of various azole derivatives and furan-containing compounds against yeast-like fungi such as C. albicans. mdpi.commdpi.com
| Compound Class | Fungal Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Spiro pyrimidine derivatives (9a-9d) | Trichophyton rubrum, T. mentagrophytes, Candida albicans | Showed stronger antifungal activity compared to the reference drug ketoconazole. | nih.gov |
| 2-Cyanoacrylate derivatives (2d, 2t) | F. graminearum, C. mandshurica, F. oxysporum | Exhibited promising growth inhibition (41.1% to 65.0%) at 50 µg/mL. | nih.gov |
| Tetrazole-pyridine hybrids | C. albicans, T. rubrum | Displayed good antifungal activity with MIC values ranging from ≤0.0019 to 0.0076 µM. | mdpi.com |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | Demonstrated good antimicrobial activity at a concentration of 64 µg/mL. | mdpi.com |
Antitumor and Anticancer Activity Evaluations
The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have emerged as promising candidates. These compounds have been evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.
Numerous studies have synthesized and screened novel heterocyclic compounds derived from reactions involving ethyl cyanoacetate for their cytotoxic activity. A series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives showed potent activities against the human Caucasian breast adenocarcinoma (MCF-7) cell line, with IC50 values ranging from 55.3 to 66.4 μg/ml. researchgate.net Similarly, certain nicotinonitrile derivatives demonstrated high cytotoxic activity against three human cancer cell lines, with some compounds exhibiting greater inhibitory effects than the standard drug doxorubicin (B1662922) while being non-cytotoxic to normal cells. nih.gov Indolinone-based molecules have also been investigated, with chlorine-substituted compounds showing high cytotoxicity against hepatocellular carcinoma (HepG-2) and MCF-7 cell lines, with IC50 values as low as 2.53 µM and 5.28 µM, respectively. mdpi.com Spiro-pyridine derivatives have shown remarkable activity against colorectal carcinoma (Caco-2) cells, with one compound recording an IC50 value of 7.83 ± 0.50 μM, which is more potent than doxorubicin. nih.gov
| Compound Class | Cancer Cell Line(s) | IC50 Values | Reference |
|---|---|---|---|
| Nicotinonitrile derivatives (8, 16) | Three human cancer cell lines | 0.01 ± 0.002 to 0.02 ± 0.001 μg/mL | nih.gov |
| 4H-pyrano[3,2-d]isoxazole derivative (18f) | HepG-2, HeLa | 0.19 µM, 0.18 µM | ajol.info |
| Bipyridine Schiff base (7c) | MCF-7 | 0.6 μg/mL | nih.gov |
| Acrylamide derivatives (5, 10, 14) | MCF-7 | 61.2, 66.4, 55.3 μg/mL | researchgate.net |
| Spiro-pyridine derivative (7) | Caco-2 | 7.83 ± 0.50 μM | nih.gov |
| Indolinone derivatives (9, 20) | HepG-2, MCF-7 | 2.53 µM (HepG-2), 7.54 µM (MCF-7); 3.08 µM (HepG-2), 5.28 µM (MCF-7) | mdpi.com |
Protein kinases are critical targets in cancer therapy, and the pyrimidine scaffold is a key feature in many approved kinase inhibitors. unife.it Derivatives containing pyrimidine, quinazoline, and pyrrolo[2,3-d]pyrimidine nuclei have been extensively developed as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and B-Raf. researchgate.netmdpi.com
EGFR Inhibition : First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib (B232) are quinazoline-based. mdpi.comnih.gov The development of third-generation covalent pyrimidine-based inhibitors has led to safer and more effective drugs for treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. researchgate.net The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine (B156593) and is present in many tyrosine kinase inhibitors. researchgate.net Small molecule EGFR inhibitors function by blocking the tyrosine kinase activity of the receptor, which in turn hampers downstream signaling pathways involved in cell proliferation and survival. mdpi.com
B-Raf Inhibition : B-Raf is the most frequently mutated protein kinase in human cancers, particularly melanoma. nih.gov The discovery of potent inhibitors of oncogenic B-Raf, such as PLX4032 (Vemurafenib), which selectively block the RAF/MEK/ERK pathway in BRAF mutant cells, has led to high response rates in metastatic melanoma patients. nih.gov Pan-RAF inhibitors, which concurrently inhibit multiple RAF isoforms, have been developed to overcome resistance and have shown significant anti-proliferative effects in preclinical models of colorectal cancer. nih.gov
Antiviral Activity Investigations
The antiviral potential of compounds related to this compound has also been an area of active research. Studies have shown that various derivatives possess inhibitory activity against a range of viruses.
For example, certain 2-cyanoacrylate derivatives have been tested for their effects against the Tobacco Mosaic Virus (TMV). nih.gov One compound demonstrated a high inactivation rate of 89.4%, which is comparable to the commercial agent ningnanmycin. nih.gov Research into pirodavir (B1678457) and its derivatives has shown that modifications to the central chain of the molecule can produce compounds with significant activity against Human Rhinoviruses (HRV), sometimes much stronger than the parent molecule. mdpi.com These compounds are believed to interfere with the early stages of viral reproduction, such as virion adhesion to cell receptors. mdpi.com More recently, with the emergence of new viral threats, research has expanded to include viruses like SARS-CoV-2. Natural flavonoids and other synthetic compounds are being investigated for their ability to inhibit key viral targets, such as the 3CL protease, which is essential for coronavirus replication. nih.govmdpi.com
Anti-inflammatory Properties
Derivatives of pyrimidine and cyano-acetate have demonstrated notable anti-inflammatory activities. While direct studies on this compound are not extensively detailed in the available literature, research on related structures provides significant insights into its potential as a scaffold for anti-inflammatory agents.
A study on cyano-acetate derivatives of succinimide (B58015) revealed their potential to inhibit key enzymes in the inflammatory pathway. nih.gov Specifically, compounds were tested for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. The results showed that these derivatives exhibited significant inhibitory activity against these enzymes, which are crucial mediators of inflammation. nih.govmdpi.com For instance, one of the synthesized succinimide derivatives, compound 44 (Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate), showed strong inhibition of COX-2 and 5-LOX. nih.gov
The pyrimidine nucleus itself is a well-established pharmacophore in the design of anti-inflammatory drugs. nih.govnih.govnih.gov Various pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory effects, often showing potent activity. nih.govresearchgate.net For example, a series of novel pyrimidine and pyrimidopyrimidine analogs were assessed for their in vitro anti-inflammatory activity using a membrane stabilization method, which is indicative of anti-inflammatory potential. nih.gov
Furthermore, a hybrid compound derived from the reaction of ethyl 2-cyanoacetate with other moieties was designed and showed significant inhibition of inflammatory mediators like IL-1β and TNFα in vitro. mdpi.com This highlights the utility of the ethyl cyanoacetate fragment in constructing molecules with anti-inflammatory properties.
Table 1: Anti-inflammatory Activity of Related Cyano-acetate Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 44¹ | COX-2 | 50.93 |
| Compound 44¹ | COX-1 | 143 |
| Compound 44¹ | 5-LOX | 20.87 |
| Compound 31¹ | COX-2 | 68.60 |
| Compound 31¹ | COX-1 | 185 |
| Compound 31¹ | 5-LOX | 50.76 |
| Compound 23¹ | COX-2 | 204.08 |
| Compound 23¹ | COX-1 | 287 |
| Compound 23¹ | 5-LOX | 138 |
¹ Compounds are succinimide derivatives of cyano-acetate. nih.gov
Anti-diabetic Applications
The pyrimidine scaffold is a key structural feature in many compounds investigated for anti-diabetic properties. nih.gov Diabetes mellitus is a significant global health issue, and the search for new therapeutic agents is ongoing. nih.govnih.gov Pyrimidine derivatives have shown potential in managing diabetes through various mechanisms, including the inhibition of enzymes like α-amylase. nih.govmdpi.com
Research into cyano-acetate derivatives of succinimide has also revealed anti-diabetic effects. nih.gov In one study, these compounds were evaluated for their ability to inhibit the α-amylase enzyme, which plays a role in carbohydrate digestion and glucose absorption. The results demonstrated that the synthesized compounds were effective inhibitors of α-amylase. nih.gov For example, compound 44 (Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate) exhibited an IC₅₀ value of 60 µM against α-amylase. nih.gov
Molecular docking studies have supported these in vitro findings, showing that these derivatives can bind effectively to the active site of the α-amylase enzyme. nih.gov The combination of the pyrimidine ring, known for its role in various bioactive molecules, and the cyano-acetate group suggests that this compound could serve as a valuable starting point for the development of novel anti-diabetic agents. nih.govmdpi.com
Table 2: α-Amylase Inhibition by Related Cyano-acetate Derivatives
| Compound | IC₅₀ (µM) |
|---|---|
| Compound 44¹ | 60 |
| Compound 31¹ | 106 |
| Compound 23¹ | 250 |
¹ Compounds are succinimide derivatives of cyano-acetate. nih.gov
Anti-fibrosis Activity
Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix, leading to organ damage. There is a significant need for effective anti-fibrotic therapies. Pyrimidine derivatives have emerged as a promising class of compounds in this area. nih.govmdpi.com
A study focused on the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives for the treatment of liver fibrosis. nih.govmdpi.com These compounds were evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6), which play a key role in liver fibrosis. Several of the synthesized compounds demonstrated better anti-fibrotic activities than the reference drug Pirfenidone. nih.govmdpi.com
Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the most potent activities, with IC₅₀ values of 45.69 µM and 45.81 µM, respectively. nih.govmdpi.com Further studies confirmed that these compounds effectively inhibited the expression of collagen and the content of hydroxyproline (B1673980) in cell culture, indicating their potential to be developed as novel anti-fibrotic drugs. nih.govmdpi.com These findings underscore the potential of the pyrimidine core structure, as found in this compound, for the development of new therapies for fibrotic diseases.
Other Bioactive Properties
The pyrimidine nucleus is associated with a wide range of pharmacological activities, and its derivatives have been explored for various therapeutic applications beyond those previously mentioned. nih.govresearchgate.net
Antihypertensive Activity: Pyrimidine derivatives have been investigated for their potential as antihypertensive agents. nih.gov The structural features of the pyrimidine ring allow for modifications that can lead to interactions with targets involved in blood pressure regulation. nih.govnih.gov For instance, heterocyclic analogues of known beta-adrenergic blocking agents, which are used to treat hypertension, have been synthesized incorporating different heterocyclic systems, demonstrating the versatility of such scaffolds in cardiovascular drug discovery. nih.gov
HIV gp120-CD4 Inhibitors: The entry of the HIV virus into host cells is a critical step in its life cycle and a key target for antiviral therapy. patsnap.com This process is initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells. patsnap.comnih.gov Small molecules that can inhibit this protein-protein interaction are of great interest as potential anti-HIV agents. nih.govnih.gov While direct evidence for this compound is lacking, related heterocyclic structures, such as 2-aminothiazolones, have been identified as inhibitors of the gp120-CD4 interaction. nih.govnih.govresearchgate.net These compounds act at an early stage of the HIV-1 entry process and have shown broad antiviral activities in laboratory settings. nih.govnih.gov This suggests that heterocyclic scaffolds can be tailored to target this specific viral entry mechanism.
Structure-Activity Relationships (SAR) in Biological Context
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.govresearchgate.net Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds.
For anti-inflammatory activity, the presence of specific functional groups can significantly enhance the inhibitory effects on enzymes like COX-1 and COX-2. nih.gov The substitution pattern on the pyrimidine nucleus can influence the selectivity and potency of the compounds. nih.gov
In the context of anti-diabetic applications, modifications to the pyrimidine core can affect the compound's ability to inhibit enzymes such as α-amylase. nih.gov For example, in the study of succinimide cyano-acetate derivatives, the presence of an ethyl group (compound 44) resulted in stronger α-amylase inhibition compared to a methyl group (compound 31) or an unsubstituted version (compound 23). nih.gov
Regarding anti-fibrosis activity, SAR studies on 2-(pyridin-2-yl) pyrimidine derivatives revealed that the nature of the substituent on the carbamoyl (B1232498) moiety at the 5-position of the pyrimidine ring was critical for activity. nih.govmdpi.com Aromatic substitutions on this part of the molecule led to potent inhibitors of hepatic stellate cell proliferation. nih.govmdpi.com
The diverse biological activities reported for pyrimidine derivatives highlight the importance of the pyrimidine nucleus as a privileged scaffold in medicinal chemistry. nih.govresearchgate.net The position and electronic properties of substituents play a key role in determining the pharmacological profile, whether it be anti-inflammatory, anti-diabetic, anti-fibrotic, or other activities. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via Knoevenagel condensation , reacting ethyl cyanoacetate with pyrimidine-2-carboxaldehyde in the presence of a base (e.g., sodium ethoxide or piperidine). Key parameters include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction rates.
- Temperature : Optimal yields (70–85%) are achieved at 60–80°C under reflux.
- Catalyst : Bases like DBU (1,8-diazabicycloundec-7-ene) improve regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
- NMR Spectroscopy :
- ¹H NMR : Signals at δ 1.2–1.4 ppm (triplet, ester CH3), δ 4.2–4.4 ppm (quartet, ester CH2), and δ 8.5–9.0 ppm (pyrimidine protons).
- ¹³C NMR : Peaks at ~165 ppm (ester C=O), ~115 ppm (cyano CN), and 150–160 ppm (pyrimidine carbons) .
- IR Spectroscopy : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch).
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 219.2 (C10H10N3O2) .
Q. How does the electronic nature of the pyrimidine ring influence the compound’s reactivity in nucleophilic substitutions?
The pyrimidine ring’s electron-deficient aromatic system directs nucleophilic attacks to the α-carbon adjacent to the cyano group. This reactivity is exploited in:
- Alkylation reactions : Using alkyl halides in DMF with K2CO3 as base.
- Condensation reactions : With amines or hydrazines to form heterocyclic derivatives (e.g., pyrazoles) .
Advanced Research Questions
Q. What computational methods can predict the regioselectivity of this compound in cycloaddition reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example:
- The LUMO (Lowest Unoccupied Molecular Orbital) is localized on the α-carbon, favoring nucleophilic additions.
- Molecular docking studies predict binding affinities for biological targets (e.g., kinase enzymes) .
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:
- Standardized bioassays : Use consistent cell lines (e.g., HEK293 or HeLa) and controls.
- HPLC-MS purity checks : Confirm compound integrity before biological testing.
- SAR (Structure-Activity Relationship) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity trends .
Q. What advanced crystallization techniques improve X-ray diffraction data quality for this compound?
- Slow evaporation : Dissolve in a 1:1 dichloromethane/hexane mixture at 25°C.
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.
- Twinned data handling : Apply the HKLF 5 format in SHELXL for twin refinement .
Q. How does the ester group’s hydrolytic stability vary under acidic vs. basic conditions, and what degradation products form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
